Chemical properties and structure of (S)-2-Ethynylpiperidine
Chemical properties and structure of (S)-2-Ethynylpiperidine
An In-Depth Technical Guide to (S)-2-Ethynylpiperidine: A Chiral Building Block for Advanced Synthesis
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2][3][4] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise interaction with biological targets.[4] When this privileged scaffold is functionalized with a reactive handle and a defined stereocenter, its utility in drug discovery and complex molecule synthesis is significantly amplified.
(S)-2-Ethynylpiperidine is one such high-value building block. It synergistically combines the conformational constraints of the piperidine ring, the specific stereochemistry at the C-2 position, and the versatile reactivity of a terminal alkyne. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the structure, properties, synthesis, reactivity, and applications of this potent synthetic intermediate.
Molecular Structure and Stereochemistry
(S)-2-Ethynylpiperidine features a saturated six-membered nitrogen-containing heterocycle (piperidine) substituted at the second position with an ethynyl (-C≡CH) group. The key structural feature is the chiral center at the C-2 carbon, which is fixed in the (S)-configuration. This defined stereochemistry is critical, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric form.[1]
The IUPAC name for this compound is (2S)-2-ethynylpiperidine. It is often supplied and handled as its hydrochloride salt to improve stability and ease of handling.[5][6]
Caption: 2D structure of (S)-2-Ethynylpiperidine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (S)-2-Ethynylpiperidine are summarized below. These properties are essential for designing synthetic routes, purification procedures, and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N | [1][7] |
| Molecular Weight | 109.17 g/mol | [1] |
| CAS Number | 2306247-92-5 (for HCl salt) | [5][6] |
| Typical Purity | ≥98% | [5] |
| Canonical SMILES | C#CC1CCCCN1 | [1][7] |
| Isomeric SMILES | C#C[C@@H]1CCCCN1 | [1] |
| InChI Key | FOWKJWIPJPYKKW-SSDOTTSWSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |
| Predicted logP | 1.1835 | [5] |
| Storage Conditions | 2-8°C, Sealed, Dry | [5][8] |
Spectroscopic Profile
While specific spectral data must be acquired experimentally for each batch, the expected spectroscopic signatures can be predicted based on the molecule's functional groups.[9]
-
¹H NMR: The spectrum would show a characteristic singlet or doublet for the acetylenic proton (δ ≈ 2-3 ppm).[10] The proton at the chiral C-2 position would appear as a multiplet, coupled to adjacent ring protons. The remaining piperidine ring protons would resonate in the aliphatic region (δ ≈ 1-3.5 ppm).[10] The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: Two distinct signals would be present for the sp-hybridized carbons of the alkyne group (δ ≈ 70-90 ppm). The remaining five sp³-hybridized carbons of the piperidine ring would appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption for the C≡C stretch (≈ 2100 cm⁻¹), a strong, sharp peak for the ≡C-H stretch (≈ 3300 cm⁻¹), and a broad N-H stretching band (≈ 3300-3500 cm⁻¹).[9]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight. Common fragmentation patterns for piperidines would also be observed.[11]
Synthesis and Stereoselective Strategies
The synthesis of enantiomerically pure substituted piperidines is a significant area of research in organic chemistry.[2][4][12] For (S)-2-Ethynylpiperidine, a common strategy involves starting from a commercially available chiral precursor, such as (S)-pipecolic acid or a derivative thereof. The piperidine nitrogen is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during subsequent transformations.[1] The carboxylic acid functionality can then be converted to the terminal alkyne through a multi-step sequence.
Illustrative Synthetic Protocol: Weinreb Amide to Alkyne Conversion
This protocol outlines a plausible, field-proven method for converting a protected (S)-pipecolic acid derivative into the target alkyne.
Step 1: Weinreb Amide Formation
-
To a solution of Boc-(S)-pipecolic acid in an anhydrous solvent (e.g., dichloromethane) at 0°C, add N,O-dimethylhydroxylamine hydrochloride and a coupling agent like EDC or HATU.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the resulting Weinreb amide by column chromatography. Causality: The Weinreb amide is a stable intermediate that resists over-addition from organometallic reagents, making it ideal for conversion to a ketone in the next step.
Step 2: Formation of the α-Diazo-β-ketophosphonate (Seyferth-Gilbert Homologation)
-
To a solution of the purified Weinreb amide in anhydrous THF at -78°C, add a solution of ethynylmagnesium bromide or a similar alkynyl nucleophile.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. The resulting ynone is often used directly in the next step.
-
Alternatively, the Bestmann-Ohira reagent can be used to convert the corresponding aldehyde (derived from the starting acid) directly to the terminal alkyne.
Step 3: Deprotection
-
Dissolve the Boc-protected (S)-2-ethynylpiperidine in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.
-
Monitor the reaction for the removal of the Boc group.
-
Evaporate the solvent and excess acid under reduced pressure to yield (S)-2-Ethynylpiperidine, typically as its corresponding salt.
Caption: Generalized synthetic workflow for (S)-2-Ethynylpiperidine.
Chemical Reactivity and Synthetic Utility
The synthetic power of (S)-2-Ethynylpiperidine stems from the orthogonal reactivity of its two functional groups: the secondary amine and the terminal alkyne. This allows for selective modification at either site, making it a highly versatile building block.
Reactions involving the Terminal Alkyne
The terminal alkyne is a gateway to a vast array of chemical transformations, most notably:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, it is a prime substrate for "click chemistry," enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles by reacting with organic azides.[5] This reaction is widely used in drug discovery and bioconjugation.
-
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the direct connection of the alkyne to aryl or vinyl halides, providing access to a wide range of conjugated systems.
-
Deprotonation and Nucleophilic Addition: The acetylenic proton is weakly acidic and can be removed by a strong base (e.g., n-BuLi) to generate a potent lithium acetylide nucleophile, which can then react with various electrophiles like aldehydes, ketones, and alkyl halides.
Reactions involving the Piperidine Nitrogen
The secondary amine is a nucleophilic and basic center, allowing for reactions such as:
-
N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or undergo more complex coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to form a tertiary amine.[2]
Caption: Key reaction pathways for (S)-2-Ethynylpiperidine.
Applications in Research and Drug Development
The unique combination of chirality and dual functionality makes (S)-2-Ethynylpiperidine a valuable asset in modern chemical research and pharmaceutical development.
-
Chiral Scaffolding: It serves as a rigid, stereodefined scaffold for the synthesis of complex molecular architectures. The piperidine ring's chair conformation projects substituents in well-defined axial and equatorial orientations, which is crucial for optimizing interactions with enzyme active sites or protein receptors.[1][13]
-
Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight and functional group handles make it an ideal fragment for FBDD campaigns. The alkyne can be used to "grow" the fragment into more potent leads through reactions like click chemistry or Sonogashira coupling.
-
Alkaloid Synthesis: Piperidine is the core structure of many alkaloids. (S)-2-Ethynylpiperidine provides an efficient and stereocontrolled entry point for the asymmetric synthesis of these biologically active natural products.[1]
-
Probing Biological Systems: The alkyne group can be used as a tag for chemical biology applications. For example, a molecule containing this building block can be introduced into a biological system, and the alkyne can then be used to attach a fluorescent probe or affinity label via a click reaction, enabling visualization or target identification.
Safety and Handling
As with many piperidine derivatives, (S)-2-Ethynylpiperidine and its salts should be handled with appropriate care. Piperidines can be toxic, corrosive, and flammable.[14][15][16]
-
Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][15][18] Recommended storage temperature is often refrigerated (2-8°C).[5][18]
-
Spill & Fire: Use non-sparking tools and take precautionary measures against static discharge.[16][17] In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
(S)-2-Ethynylpiperidine is a powerful and versatile chiral building block that bridges the worlds of heterocyclic chemistry and alkyne chemistry. Its defined stereochemistry, conformationally restricted scaffold, and dual-functional handles provide synthetic chemists with a robust tool for the efficient construction of complex, high-value molecules. From the synthesis of natural products to the discovery of novel pharmaceutical agents, the strategic incorporation of (S)-2-Ethynylpiperidine offers a reliable pathway to molecular innovation and is poised to remain a significant component in the synthetic chemist's toolbox.
References
-
PIPERIDINE FOR SYNTHESIS - Loba Chemie. [Link]
-
2-Ethylpiperidine | C7H15N | CID 94205 - PubChem. [Link]
-
2-ethynylpiperidine hydrochloride (C7H11N) - PubChemLite. [Link]
-
Spectroscopy Data for Undergraduate Teaching - ACS Publications. [Link]
-
Recent advances in the synthesis of piperidones and piperidines - ScienceDirect. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]
-
Proton NMR spectra for the intermediate piperidines and acetylenes - Rsc.org. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]
-
Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate - ResearchGate. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9 - YouTube. [Link]
-
4-Ethynylpiperidine | C7H11N | CID 5246250 - PubChem. [Link]
-
Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. [Link]
-
Stereoselective strategies for the construction of polysubstituted piperidinic compounds and their applications in natural products' synthesis - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed. [Link]
Sources
- 1. (S)-2-Ethynylpiperidine | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Stereoselective strategies for the construction of polysubstituted piperidinic compounds and their applications in natural products’ synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. (2S)-2-ethynylpiperidine hydrochloride | 2306247-92-5 [chemicalbook.com]
- 7. PubChemLite - 2-ethynylpiperidine hydrochloride (C7H11N) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lobachemie.com [lobachemie.com]
- 17. echemi.com [echemi.com]
- 18. combi-blocks.com [combi-blocks.com]
